molecular formula C28H24N2O6 B5129285 1-[(4-nitrophenyl)(propionylamino)methyl]-2-naphthyl phenoxyacetate

1-[(4-nitrophenyl)(propionylamino)methyl]-2-naphthyl phenoxyacetate

Cat. No. B5129285
M. Wt: 484.5 g/mol
InChI Key: WABGIGBORRSBKZ-UHFFFAOYSA-N
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Description

1-[(4-nitrophenyl)(propionylamino)methyl]-2-naphthyl phenoxyacetate, also known as NPPN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

1-[(4-nitrophenyl)(propionylamino)methyl]-2-naphthyl phenoxyacetate has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and biotechnology. It has been shown to have significant effects on the central nervous system, including the modulation of neurotransmitter release and the regulation of ion channels. Additionally, 1-[(4-nitrophenyl)(propionylamino)methyl]-2-naphthyl phenoxyacetate has been shown to have potential therapeutic applications in the treatment of neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease.

Mechanism of Action

The mechanism of action of 1-[(4-nitrophenyl)(propionylamino)methyl]-2-naphthyl phenoxyacetate is not fully understood, but it is believed to involve the modulation of ion channels and the regulation of neurotransmitter release. 1-[(4-nitrophenyl)(propionylamino)methyl]-2-naphthyl phenoxyacetate has been shown to have a significant effect on the activity of GABAergic neurons, which play a crucial role in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
1-[(4-nitrophenyl)(propionylamino)methyl]-2-naphthyl phenoxyacetate has been shown to have significant biochemical and physiological effects, including the modulation of ion channels, the regulation of neurotransmitter release, and the regulation of neuronal excitability. Additionally, 1-[(4-nitrophenyl)(propionylamino)methyl]-2-naphthyl phenoxyacetate has been shown to have potential therapeutic applications in the treatment of neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

1-[(4-nitrophenyl)(propionylamino)methyl]-2-naphthyl phenoxyacetate has several advantages for use in lab experiments, including its high potency, selectivity, and specificity. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential therapeutic applications.

Future Directions

There are several future directions for research on 1-[(4-nitrophenyl)(propionylamino)methyl]-2-naphthyl phenoxyacetate, including the investigation of its potential therapeutic applications in the treatment of neurological disorders, the development of new synthesis methods to improve its efficiency and purity, and the exploration of its potential applications in biotechnology and other fields.
Conclusion:
In conclusion, 1-[(4-nitrophenyl)(propionylamino)methyl]-2-naphthyl phenoxyacetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 1-[(4-nitrophenyl)(propionylamino)methyl]-2-naphthyl phenoxyacetate and its applications in various fields.

Synthesis Methods

1-[(4-nitrophenyl)(propionylamino)methyl]-2-naphthyl phenoxyacetate can be synthesized through a multistep process involving the reaction of 1-naphthol with 4-nitrobenzoyl chloride, followed by the reaction with propionyl chloride and then with phenoxyacetic acid. The final product is obtained through purification and crystallization processes.

properties

IUPAC Name

[1-[(4-nitrophenyl)-(propanoylamino)methyl]naphthalen-2-yl] 2-phenoxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N2O6/c1-2-25(31)29-28(20-12-15-21(16-13-20)30(33)34)27-23-11-7-6-8-19(23)14-17-24(27)36-26(32)18-35-22-9-4-3-5-10-22/h3-17,28H,2,18H2,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WABGIGBORRSBKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC(C1=CC=C(C=C1)[N+](=O)[O-])C2=C(C=CC3=CC=CC=C32)OC(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-[(4-Nitrophenyl)-(propanoylamino)methyl]naphthalen-2-yl] 2-phenoxyacetate

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